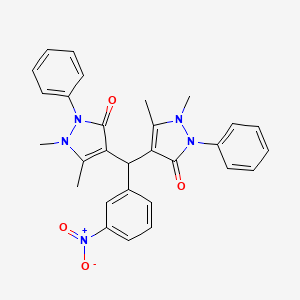![molecular formula C20H23FN2O2 B4993115 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B4993115.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using halogenated analogues.
Attachment of the Phenoxybutanone Moiety: The final step involves the coupling of the fluorophenylpiperazine with a phenoxybutanone derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce the use of toxic reagents .
Analyse Chemischer Reaktionen
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), and bases such as potassium phosphate or cesium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as dopamine and serotonin receptors, which play a role in neurotransmission . The binding of this compound to these receptors can modulate their activity, leading to various physiological effects. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one can be compared with other similar compounds, such as:
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: This compound is a cannabinoid receptor inverse agonist and has a similar piperazine structure.
4-(4-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is an inhibitor of human equilibrative nucleoside transporters and shares the fluorophenylpiperazine moiety.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(24)7-4-16-25-19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSFIHLLXEIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one](/img/structure/B4993032.png)
![trans-4-({5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)cyclohexanol](/img/structure/B4993039.png)

![4'-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1'-cyclohexane]-7,9-dicarbonitrile](/img/structure/B4993071.png)

![methyl {[6-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4993092.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4993103.png)

![N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B4993117.png)

![2-[benzyl(methyl)amino]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide;oxalic acid](/img/structure/B4993129.png)
![N-allyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4993135.png)
![4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid](/img/structure/B4993141.png)
![Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate](/img/structure/B4993142.png)
